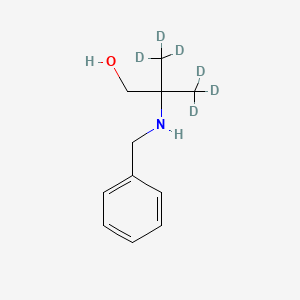

2-Benzylamino-2-methyl-1-propanol-d6

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHEIXSIHNMCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mass Spectrometry Ms :

Role: Confirms the molecular weight and, therefore, the number of deuterium (B1214612) atoms incorporated.

Analysis: The non-deuterated 2-Benzylamino-2-methyl-1-propanol has a molecular weight of approximately 179.26 g/mol . Each deuterium atom adds approximately 1.006 Da to the mass compared to a protium (B1232500) atom. For the d6 analog, the molecular weight is expected to be approximately 185.30 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, verifying that exactly six deuterium atoms have been incorporated into the molecule.

Nuclear Magnetic Resonance Nmr Spectroscopy:

Role: Determines the precise location of the deuterium (B1214612) atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of the parent compound, signals corresponding to the two methyl groups would be present (a singlet integrating to 6 protons). In the spectrum of the d6 analog, this signal would be absent. The remaining signals (for the benzyl (B1604629) group, the CH2, and the NH and OH protons) would remain, confirming that deuteration occurred specifically at the methyl positions.

¹³C NMR (Carbon NMR): The carbon atoms bonded to deuterium (the two methyl carbons) will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (which has a spin I=1). Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their protonated counterparts. This provides conclusive evidence for the C-D bonds' location.

²H NMR (Deuterium NMR): A less common but definitive technique, ²H NMR would show a signal only for the deuterium nuclei, confirming their chemical environment and presence in the molecule.

Vibrational Spectroscopy Ir/raman :

Analysis: As detailed in section 3.3, IR and Raman spectra provide direct evidence of the C-D functional groups through their unique stretching and bending frequencies in the expected regions. This data corroborates the findings from MS and NMR.

The synergistic use of these techniques provides a comprehensive and definitive structural proof, as summarized in the table below.

| Spectroscopic Technique | Information Provided for 2-Benzylamino-2-methyl-1-propanol-d6 | Key Finding |

|---|---|---|

| Mass Spectrometry (MS) | Confirms the overall molecular mass of the compound. | Molecular ion peak at m/z ≈ 185, confirming the incorporation of 6 deuterium (B1214612) atoms. scbt.com |

| ¹H NMR | Identifies the location of remaining protons and confirms the absence of protons at specific sites. | Absence of the 6H singlet for the two methyl groups. Presence of signals for benzyl (B1604629), CH₂, NH, and OH protons. |

| ¹³C NMR | Identifies the carbon skeleton and confirms which carbons are bonded to deuterium. | Splitting of the methyl carbon signals into triplets and a slight upfield shift. |

| Infrared (IR) Spectroscopy | Confirms the presence of specific functional groups, including the C-D bond. | Appearance of strong C-D stretching bands around 2100-2250 cm⁻¹. acs.org |

| Raman Spectroscopy | Provides complementary vibrational data, especially for symmetric bonds. | Observation of C-D stretching vibrations, confirming the findings from IR. researchgate.net |

By integrating these methods, a complete and verified picture of the 2-Benzylamino-2-methyl-1-propanol-d6 structure is achieved, confirming not only the successful deuteration but its precise location, which is critical for its intended application.

Chromatographic Analysis and Behavior of 2 Benzylamino 2 Methyl 1 Propanol D6

Principles of Chromatographic Separation of Deuterated and Non-Deuterated Species

The separation of deuterated and non-deuterated compounds in chromatography is governed by the isotope effect, which arises from the mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D). nih.govcchmc.org This mass difference influences the vibrational energy of chemical bonds, with C-D bonds being slightly shorter and stronger than C-H bonds. Consequently, deuterated molecules can have a slightly smaller molecular volume and different polarizability compared to their protiated analogs. cchmc.org

These subtle molecular differences alter the strength of intermolecular interactions—such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between the analyte and the chromatographic stationary and mobile phases. cchmc.org The nature of these interactions dictates the separation:

Normal-Phase Liquid Chromatography (NPLC): In NPLC, which uses a polar stationary phase, interactions are based on polarity. The effect of deuteration is more complex and can lead to either earlier or later elution depending on how the isotopic substitution affects the molecule's interaction with polar functional groups on the stationary phase. researchgate.netoup.com

Gas Chromatography (GC): In GC, the separation of isotopologues is influenced by both volatility and interactions with the stationary phase. Deuterated compounds are often slightly more volatile than their protiated counterparts, which can lead to earlier elution (an inverse isotope effect), particularly on nonpolar stationary phases. nih.govnih.gov However, on polar stationary phases, stronger interactions can sometimes reverse this trend, leading to a "normal isotope effect" where the deuterated compound is retained longer. nih.govresearchgate.net

The extent of separation is also proportional to the number of deuterium atoms substituted in the molecule; a greater number of deuterium atoms generally leads to a more pronounced separation from the protiated form. nih.govresearchgate.net

Investigation of the Chromatographic Deuterium Effect (CDE) in Analytical Separations

The Chromatographic Deuterium Effect (CDE) refers to the difference in retention times between a deuterated compound and its non-deuterated analog. acs.org This effect is a significant consideration in quantitative LC-MS assays where deuterated internal standards are used, as differential elution can lead to the analyte and the internal standard experiencing different levels of matrix effects, potentially compromising accuracy. chromatographyonline.comoup.comacs.org

The magnitude and direction of the CDE depend on several factors:

Number and Position of Deuterium Atoms: The CDE is generally additive; molecules with more deuterium atoms show a larger shift in retention time. researchgate.net The position of substitution also matters, with deuterium on sp² hybridized carbons sometimes having a different effect than on sp³ carbons. researchgate.netbohrium.com In 2-Benzylamino-2-methyl-1-propanol-d6, the deuteration is on sp³ carbons of the methyl groups.

Stationary Phase Chemistry: The choice of stationary phase is critical. While standard C18 columns in RPLC typically show an inverse isotope effect, other column chemistries can modulate this effect. For instance, pentafluorophenyl (PFP) columns, which offer alternative separation mechanisms including π-π and dipole-dipole interactions, have been shown to reduce the CDE for some compounds. acs.orgacs.org

Mobile Phase Composition: Modifying the organic solvent, additives, and pH of the mobile phase can alter the interactions and thus influence the CDE. nih.gov

For 2-Benzylamino-2-methyl-1-propanol-d6, a study of the CDE would involve comparing its retention time (t_R) to that of the unlabeled compound under various conditions.

| Chromatographic System | Stationary Phase | Analyte | Retention Time (t_R, min) | Retention Time Difference (Δt_R, min) | Separation Factor (α = t_R(d0)/t_R(d6)) |

|---|---|---|---|---|---|

| Reversed-Phase LC | C18 | 2-Benzylamino-2-methyl-1-propanol (d0) | 5.42 | 0.06 | 1.011 |

| 2-Benzylamino-2-methyl-1-propanol-d6 | 5.36 | ||||

| Reversed-Phase LC | Pentafluorophenyl (PFP) | 2-Benzylamino-2-methyl-1-propanol (d0) | 6.15 | 0.02 | 1.003 |

| 2-Benzylamino-2-methyl-1-propanol-d6 | 6.13 | ||||

| Gas Chromatography | DB-5 (nonpolar) | Derivatized d0 analog | 8.78 | 0.05 | 1.006 |

| Derivatized d6 analog | 8.73 |

Data are hypothetical and for illustrative purposes.

Method Development and Optimization for Liquid Chromatography-Mass Spectrometry (LC-MS) of Deuterated Amino Alcohols

Developing a robust LC-MS method for a deuterated amino alcohol like 2-Benzylamino-2-methyl-1-propanol-d6 requires careful optimization of both chromatographic separation and mass spectrometric detection. jst.go.jp

Chromatography:

Column Selection: A reversed-phase C18 column is a common starting point for separating moderately polar compounds. To minimize the CDE, a PFP column could also be evaluated. acs.org

Mobile Phase: A typical mobile phase would consist of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B), both containing an acid modifier (e.g., 0.1% formic acid) to ensure protonation of the amino group. This promotes good peak shape and efficient ionization in positive mode ESI.

Gradient Optimization: A gradient elution, starting with a low percentage of organic solvent and ramping up, is generally used to ensure efficient elution and sharp peaks. The gradient should be optimized to provide sufficient retention for separation from matrix components while ensuring the analyte and its internal standard co-elute as closely as possible. chromatographyonline.com

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for amino alcohols, as the secondary amine is readily protonated to form [M+H]⁺ ions.

Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves selecting the protonated molecular ion (precursor ion) and fragmenting it to produce a specific product ion. For 2-Benzylamino-2-methyl-1-propanol-d6, the precursor ion would be m/z 186.3, compared to m/z 180.3 for the non-deuterated analog.

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 min |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive ESI |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 186.3 [M+D]⁺ |

| Product Ion (m/z) | To be determined by infusion and fragmentation experiments |

| Collision Energy | To be optimized |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Deuterated Derivatives

Direct GC-MS analysis of polar, non-volatile compounds like 2-Benzylamino-2-methyl-1-propanol-d6 is challenging. The presence of the hydroxyl and secondary amine groups necessitates a derivatization step to increase volatility and thermal stability, and to improve chromatographic peak shape. bohrium.com

Derivatization: Common derivatization strategies for compounds with active hydrogens include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the hydroxyl and amine groups to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the hydroxyl and amine groups to form trifluoroacetyl esters and amides.

GC-MS Method Development:

Column Selection: A low-to-mid polarity column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), is typically used for the analysis of derivatized compounds. These nonpolar phases often result in an inverse isotope effect, where the deuterated derivative elutes slightly earlier than the protiated version. nih.gov

Temperature Program: A temperature-programmed analysis is essential, starting at a lower temperature to focus the analytes at the head of the column, followed by a ramp to a higher temperature to elute the derivatized compounds.

Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for GC-MS. Detection is performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to monitor specific, characteristic ions of the derivatized analyte to maximize sensitivity and selectivity.

| Parameter | Condition |

|---|---|

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction | 70 °C for 30 minutes |

| GC System | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Type | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |

Advanced Chromatographic Techniques for the Purification of Deuterated 2-Benzylamino-2-methyl-1-propanol-d6

The synthesis of deuterated compounds can result in mixtures containing the desired labeled compound, unreacted starting materials, byproducts, and potentially some amount of the non-deuterated analog. Preparative liquid chromatography (Prep LC) is a powerful technique for the isolation and purification of high-value compounds like deuterated standards. welch-us.comrssl.com

The process involves scaling up an analytical separation to handle larger sample loads and collect the purified compound.

Analytical Method Development: First, a high-resolution analytical HPLC method is developed to achieve baseline separation of 2-Benzylamino-2-methyl-1-propanol-d6 from all impurities. This step is crucial for defining the separation conditions.

Scale-Up: The analytical method is then scaled to a preparative column, which has a larger diameter and particle size. The flow rate, gradient, and injection volume are increased proportionally to the column size to maintain the separation while maximizing throughput.

Loading Study: The amount of crude sample that can be injected onto the preparative column without losing the necessary resolution (the "loading capacity") is determined. The goal is to overload the column as much as possible to increase efficiency, which often results in broad, overlapping peaks, but still allows for the collection of a pure central fraction of the target peak. rssl.com

Fraction Collection: A detector (typically UV) monitors the column effluent, and a fraction collector is triggered to collect the eluent containing the purified 2-Benzylamino-2-methyl-1-propanol-d6 as it exits the column.

Post-Purification Processing: The collected fractions, which contain the pure compound dissolved in the mobile phase, are combined. The solvent is then removed, typically by rotary evaporation or lyophilization (freeze-drying), to yield the final, purified solid or oil. rssl.com

For a compound like 2-Benzylamino-2-methyl-1-propanol-d6, preparative reversed-phase HPLC would be a suitable approach, likely using a volatile mobile phase (e.g., acetonitrile and water with formic or acetic acid) to facilitate easy removal after collection.

Applications of 2 Benzylamino 2 Methyl 1 Propanol D6 in Mechanistic and Biochemical Research

Utilization in Kinetic Isotope Effect Studies to Elucidate Reaction Mechanisms

The primary application of 2-Benzylamino-2-methyl-1-propanol-d6 in this context is its use in kinetic isotope effect (KIE) studies. The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. princeton.edu This difference in reaction rates can provide profound insights into the rate-determining step of a chemical reaction. researchgate.net

In the case of 2-Benzylamino-2-methyl-1-propanol-d6, the six deuterium (B1214612) atoms are located on the two methyl groups attached to the tertiary carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. nih.gov This is known as a primary KIE. Even if the C-D bonds are not broken, their presence can still influence the reaction rate through secondary KIEs, which arise from changes in hybridization or steric effects at the transition state. princeton.edu

Researchers can utilize 2-Benzylamino-2-methyl-1-propanol-d6 to study reactions involving the amino alcohol moiety. By comparing the reaction rates of the deuterated and non-deuterated compound, the involvement of the methyl groups in the transition state of the rate-limiting step can be determined. For instance, in oxidation or elimination reactions at the adjacent carbinol or amino group, the measurement of a KIE can help to elucidate the precise mechanism. researchgate.netepfl.ch

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data

| Reaction Type | Expected kH/kD | Mechanistic Implication |

|---|---|---|

| Primary KIE | > 2 | C-H/C-D bond cleavage in the rate-determining step. |

| Secondary KIE | 0.8 - 1.5 | Change in hybridization at the carbon bearing the deuterium atoms in the transition state. |

| No KIE | ~ 1 | The labeled position is not involved in the rate-determining step. |

Role as a Chiral Auxiliary in Asymmetric Synthesis Investigations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Amino alcohols are a well-established class of chiral auxiliaries used in asymmetric synthesis. nih.gov The hydroxyl and amino groups can coordinate to metal centers, forming a rigid chelate that effectively shields one face of the molecule, directing the approach of a reagent to the opposite face.

While 2-Benzylamino-2-methyl-1-propanol itself is a chiral molecule, its deuterated analog can be used in specialized studies of asymmetric synthesis. For instance, researchers could investigate the influence of the deuterated methyl groups on the diastereoselectivity of a reaction. Subtle steric or electronic differences imparted by the deuterium atoms could potentially alter the conformational preferences of the transition state, leading to changes in the diastereomeric ratio of the products. scielo.org.mx Furthermore, deuterated chiral auxiliaries can be valuable in mechanistic studies of asymmetric catalysis, helping to probe the structure of catalytically active species and transition states. acs.org

Application in Proteomics Research as a Biochemical Probe for Protein Structure and Function

2-Benzylamino-2-methyl-1-propanol-d6 is designated as a biochemical for proteomics research. scbt.com In this field, deuterated compounds are used as chemical probes to investigate protein structure, dynamics, and interactions. nih.govnih.gov One common technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS), where the exchange rates of backbone amide hydrogens with deuterium in the solvent are measured. This provides information about protein conformation and dynamics.

While the deuterium in 2-Benzylamino-2-methyl-1-propanol-d6 is on carbon atoms and not readily exchangeable, it can be used in other proteomics applications. For example, it can serve as a stable isotope-labeled internal standard in quantitative mass spectrometry-based proteomics. By spiking a complex protein sample with a known amount of the deuterated compound, the corresponding unlabeled analyte can be accurately quantified. synergyanalyticallabs.com Additionally, if this molecule binds to specific proteins, the deuterated version can be used to identify and quantify these binding partners in a complex mixture. nih.gov

Investigation of Enzymatic Interactions with the Deuterated Amino Alcohol Moiety, particularly Cholinergic Systems

The amino alcohol functional group is present in many biologically active molecules and can interact with various enzymes. Deuterated substrates are frequently used to probe enzyme mechanisms. nih.govacs.org The kinetic isotope effect can be a powerful tool to determine if a C-H bond cleavage is part of the rate-limiting step of an enzymatic reaction. rsc.org

In the context of cholinergic systems, which involve the neurotransmitter acetylcholine, there is potential for amino alcohols to interact with enzymes like acetylcholinesterase or with cholinergic receptors. While specific studies on 2-Benzylamino-2-methyl-1-propanol-d6 and cholinergic systems are not prevalent, the compound could be used as a probe to study the binding and catalytic mechanisms of enzymes that recognize similar structural motifs. For example, if an enzyme metabolizes the compound through oxidation of one of the methyl groups, a significant KIE would be expected with the deuterated analog. europa.eu This would provide strong evidence for the involvement of that specific methyl group in the enzymatic turnover.

Studies on Specific Biological Activities of the Compound and its Analogs (e.g., Antimicrobial Properties, Neuroprotective Mechanisms via Antioxidant Pathways)

Analogs of 2-Benzylamino-2-methyl-1-propanol have been investigated for various biological activities. Benzyl (B1604629) alcohol and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi. google.comresearchgate.netnih.govwikipedia.org The mechanism of action is often related to their ability to disrupt cell membranes. nih.gov The specific structure of 2-Benzylamino-2-methyl-1-propanol, combining a benzyl group with an amino alcohol, suggests it could be explored for similar antimicrobial activity.

Furthermore, amino-containing compounds have been investigated for neuroprotective effects. For instance, certain aminonaphthoquinone derivatives have shown potential in protecting neuronal cells from damage by reducing oxidative stress. nih.gov Analogs of 3-amino-1-propanol have also been synthesized and evaluated as neuroprotective agents. nih.gov The deuteration in 2-Benzylamino-2-methyl-1-propanol-d6 could potentially influence its metabolic stability, which is a key factor in the development of therapeutic agents. nih.gov A slower metabolism due to the kinetic isotope effect could lead to a longer duration of action. nih.gov

Table 2: Potential Biological Activities of Benzylamino Alcohol Analogs

| Biological Activity | Class of Analog | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Benzyl alcohol derivatives | Disruption of microbial cell membranes. | nih.gov |

| Neuroprotection | Aminonaphthoquinone derivatives | Reduction of reactive oxygen species (ROS) and modulation of enzymes like SIRT1. | nih.gov |

| Sodium Channel Blockade | 3-amino-1-(5-indanyloxy)-2-propanol derivatives | Inhibition of neuronal sodium channels. | nih.gov |

Function as an Intermediate in Advanced Organic Synthesis and Materials Science Research (e.g., Oxazoline (B21484) Ligands, Surfactants, Resins)

Amino alcohols like 2-amino-2-methyl-1-propanol (B13486) are versatile intermediates in organic synthesis. nih.gov The corresponding N-benzylated and deuterated analog, 2-Benzylamino-2-methyl-1-propanol-d6, can also serve as a valuable building block. chemscene.com One important application of such amino alcohols is in the synthesis of chiral oxazoline ligands. These ligands are widely used in asymmetric catalysis. The amino alcohol can be condensed with a carboxylic acid or its derivative to form the oxazoline ring.

In materials science, deuterated molecules are used as probes in techniques like neutron scattering to study the structure and dynamics of polymers and other materials. tandfonline.com Amino alcohols can also be incorporated into the structure of surfactants and resins. The presence of both a hydrophilic (hydroxyl and amino groups) and a lipophilic (benzyl and methyl groups) part in 2-Benzylamino-2-methyl-1-propanol suggests potential surfactant properties. As a deuterated intermediate, it could be used to synthesize labeled materials for specialized research purposes. simsonpharma.comrsc.orgmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Benzylamino-2-methyl-1-propanol-d6 |

| 2-Benzylamino-2-methyl-1-propanol |

| Acetylcholine |

| Benzyl alcohol |

| 2-amino-2-methyl-1-propanol |

2 Benzylamino 2 Methyl 1 Propanol D6 As an Internal Standard in Quantitative Analytical Methodologies

Theoretical Basis and Practical Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized as a primary method of measurement for its high metrological quality. researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched or altered form of the analyte, known as the "spike" or internal standard, to a sample containing the analyte of unknown concentration. wikipedia.orgosti.gov This addition effectively "dilutes" the natural isotopic abundance of the analyte in the sample. wikipedia.org

Theoretical Basis: The core of IDMS lies in the measurement of isotope ratios rather than absolute signal intensities. wikipedia.org All isotopes of a given element exhibit nearly identical chemical properties, ensuring that the standard and the native analyte behave the same way during sample preparation, purification, and analysis by mass spectrometry. rsc.org After the spike is added and thoroughly mixed to ensure isotopic equilibration with the sample, the new isotopic ratio of the element or compound is measured using a mass spectrometer. wikipedia.orgosti.gov By knowing the initial amount and isotopic composition of the spike, the natural isotopic composition of the analyte, and the final measured isotopic ratio of the mixture, the initial concentration of the analyte in the sample can be calculated with high precision. epa.gov

Practical Implementation: In practice, a precisely weighed amount of the sample is combined with a precisely known amount of the isotopically labeled standard, such as 2-Benzylamino-2-methyl-1-propanol-d6. osti.gov The sample is then homogenized to ensure complete mixing and equilibration between the analyte and the standard. osti.gov Subsequent steps may involve extraction, chemical purification, or derivatization. scioninstruments.comscispace.com A significant advantage of IDMS is that the quantitative recovery of the analyte is not necessary, as any losses during these steps will affect both the analyte and the internal standard equally, leaving their ratio unchanged. osti.govepa.gov The final extract is then introduced into a mass spectrometer, which separates and measures the ions based on their mass-to-charge ratio, allowing for the determination of the altered isotopic ratio and subsequent calculation of the analyte's concentration. osti.gov This methodology can reduce the uncertainty of measurement results significantly, for instance from 5% down to 1% in gas chromatography-mass spectrometry (GC-MS). wikipedia.org

Advantages of Deuterated Analogs as Internal Standards in High-Accuracy Quantification

Deuterated analogs, a type of stable isotope-labeled (SIL) internal standard, are widely considered the gold standard in quantitative mass spectrometry. scispace.comnih.gov In these compounds, one or more hydrogen atoms (protium) are replaced with their heavier stable isotope, deuterium (B1214612) (D). clearsynth.com This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. scioninstruments.com

The primary advantages of using deuterated standards like 2-Benzylamino-2-methyl-1-propanol-d6 include:

Similar Physicochemical Properties : Deuterated standards exhibit nearly identical chemical and physical characteristics to their non-labeled counterparts. researchgate.net This ensures they behave similarly during sample extraction, cleanup, derivatization, and chromatographic separation. scispace.comnih.gov

Correction for Procedural Variability : Because the deuterated standard closely mimics the analyte's behavior, it effectively corrects for variability and analyte loss during complex sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). scioninstruments.comscispace.com

Improved Precision and Accuracy : By compensating for variations in sample handling and instrumental analysis, deuterated internal standards significantly enhance the precision and accuracy of quantitative methods. clearsynth.comtexilajournal.com They provide a stable reference point that compensates for small errors that can be magnified in highly sensitive MS setups. scioninstruments.com

Co-elution with Analyte : In liquid chromatography-mass spectrometry (LC-MS), deuterated standards typically co-elute with the analyte. This is crucial for compensating for matrix effects that can occur at a specific point in the chromatographic run. texilajournal.comkcasbio.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement using Deuterated Internal Standards

Matrix effects are a significant challenge in quantitative LC-MS/MS analysis, particularly with complex biological or environmental samples. myadlm.orgwaters.com These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). kcasbio.comwaters.com This variability can compromise the accuracy and reliability of the results. kcasbio.com

The use of a deuterated internal standard is one of the most effective strategies to mitigate matrix effects. kcasbio.comchromatographyonline.com The rationale is that because the deuterated standard is chemically identical to the analyte and co-elutes with it, it will experience the same degree of ion suppression or enhancement. texilajournal.comkcasbio.com Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio should remain constant. nih.gov This normalization allows for accurate quantification even in the presence of significant matrix interference. clearsynth.comkcasbio.com

However, the use of deuterated standards is not always a perfect solution. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the deuterated standard and the non-labeled analyte, particularly in reversed-phase chromatography. nih.govwaters.com If this separation occurs in a region of the chromatogram with rapidly changing matrix effects, the analyte and the internal standard can experience different degrees of ion suppression, leading to inaccurate results. nih.govmyadlm.org This was demonstrated in a study of carvedilol, where a slight retention time difference between the analyte and its deuterated internal standard was enough to affect the accuracy of the method in certain plasma lots. nih.gov

Considerations for Method Validation and Quality Control in Deuterated Standard-Based Assays

The use of deuterated internal standards is a critical component of robust and reliable analytical methods, but it requires careful validation and ongoing quality control. clearsynth.com Regulatory bodies, such as the European Medicines Agency (EMA), have noted that the vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards. kcasbio.com

Key considerations during method validation include:

Purity of the Standard : The chemical and isotopic purity of the deuterated standard must be verified. Impurities, especially the presence of the non-labeled analyte, can introduce significant errors in quantification. scispace.com

Isotopic Stability : The stability of the deuterium labels should be assessed. In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are attached to heteroatoms or acidic carbons. scispace.comwaters.com This can alter the mass of the standard and compromise the assay. waters.com For example, the deuterated internal standard for rofecoxib (B1684582) was found to be unsuitable due to the loss of deuterium in acetonitrile (B52724) solutions. scispace.com

Matrix Effect Evaluation : Even when using a deuterated standard, matrix effects should be thoroughly investigated during method validation to ensure the standard adequately compensates for any suppression or enhancement across different sources of the matrix (e.g., plasma from different individuals). myadlm.orgreddit.com

Cross-Contribution : In mass spectrometry, it is important to ensure that the signal from the analyte does not interfere with the signal from the internal standard, and vice versa. This "cross-contribution" can be influenced by the choice of derivatization method and the specific deuterated analog used. researchgate.net

Analyte-to-Internal Standard Ratio : The concentration of the internal standard should be optimized. At very high analyte concentrations, the analyte and the internal standard may compete for ionization, which can affect the linearity of the response. researchgate.net

Comparative Studies of Deuterated vs. Non-Deuterated Analytes in Quantitative Analysis

Studies comparing the performance of stable isotope-labeled internal standards (like deuterated analogs) against other types of internal standards (such as structural analogs) consistently demonstrate the superiority of the former in terms of accuracy and precision. scispace.com Structural analogs are compounds with a similar chemical structure to the analyte but are not isotopically labeled. scioninstruments.com While useful, they may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, making them less effective at correcting for analytical variability. scispace.com

A study on the anticancer agent kahalalide F provides a clear example. The initial method used a structural analog (a butyric acid analog) as the internal standard. When a deuterated (D8) internal standard became available and the method was re-validated, a statistical comparison showed significant improvements. scispace.com

| Parameter | Analogous Internal Standard | Deuterated (SIL) Internal Standard | Statistical Significance (p-value) |

|---|---|---|---|

| Mean Bias (%) | 96.8 | 100.3 | p<0.0005 (Bias differs from 100%) |

| Standard Deviation of Bias (%) | 8.6 (n=284) | 7.6 (n=340) | p=0.02 (Variance is lower) |

As shown in the table, the use of the deuterated internal standard resulted in a mean bias that was not significantly different from the true value of 100%, indicating higher accuracy. scispace.com Furthermore, the variance was significantly lower, demonstrating improved precision of the method. scispace.com

Conversely, other studies highlight potential pitfalls. For instance, when analyzing testosterone, different deuterated standards (D2 vs. D5) yielded different results with the same chromatography, emphasizing that the choice of the specific deuterated standard and its interaction with the analytical system must be carefully evaluated during method development. researchgate.net These findings underscore that while deuterated standards are generally the preferred choice, their implementation requires rigorous validation to ensure they perform as expected. scispace.comresearchgate.net

Future Perspectives and Emerging Research Avenues for Deuterated Amino Alcohols

Innovations in Catalytic and Biocatalytic Deuteration Strategies

The efficient and selective incorporation of deuterium (B1214612) into amino alcohols is a primary focus of synthetic innovation. Traditional methods are being superseded by more sophisticated catalytic and biocatalytic strategies that offer greater control and sustainability.

Catalytic Hydrogen Isotope Exchange (HIE): Modern HIE reactions offer a direct route to deuterated compounds by activating C-H bonds for late-stage isotope incorporation. nih.gov This approach is advantageous as it reduces the number of synthetic steps. nih.gov

Homogeneous Catalysis: Iridium-based catalysts are prominent for their ability to direct deuteration to specific positions, such as those adjacent to a coordinating nitrogen atom in alkylamines. nih.gov Research is ongoing to develop novel iridium(I) catalysts with bespoke ligand sets, including N-heterocyclic carbenes and phosphines, to improve site-selectivity for complex molecules like amino acids and peptides while retaining their stereochemical integrity. archie-west.ac.uk

Heterogeneous Catalysis: Nanoparticles of metals like ruthenium and iridium are also effective. acs.org For instance, ruthenium nanoparticles can catalyze deuteration at the α-position to a thioether moiety in amino acids and peptides. acs.org

Alkali-Metal Bases: The use of alkali-metal bases like potassium tert-butoxide (KOtBu) is emerging as a transition-metal-free alternative, capable of promoting deuterium incorporation under specific conditions. nih.gov

Biocatalytic Deuteration: Enzymes offer unparalleled selectivity for isotopic labeling under mild, environmentally friendly conditions. nih.govnih.gov

NADH-Dependent Reductases: A significant breakthrough involves using a clean reductant (H₂) and a cheap deuterium source (D₂O) to generate and recycle the deuterated cofactor [4-²H]-NADH. nih.govbohrium.com This system can be coupled with various reductases to achieve asymmetric deuteration of carbonyls, imines, and alkenes with near-perfect isotopic and stereoselectivity. nih.govbohrium.com

α-Oxoamine Synthases: Enzymes such as SxtA AONS have been repurposed to install deuterium atoms site-selectively at the α-carbon of amino acids and their esters using D₂O as the deuterium source. nih.gov This method is robust, operates without protecting groups, and has been demonstrated on a preparative scale. nih.gov

| Deuteration Strategy | Catalyst/Enzyme Type | Deuterium Source | Key Advantages |

|---|---|---|---|

| Homogeneous Catalysis | Iridium(I) Complexes | D₂ Gas, D₂O | High regioselectivity, mild conditions. archie-west.ac.uk |

| Heterogeneous Catalysis | Ruthenium/Iridium Nanoparticles | D₂ Gas | High functional group tolerance. acs.org |

| Biocatalysis | NADH-Dependent Reductases | D₂O | Exceptional stereoselectivity and isotopic selectivity, green process. nih.govbohrium.com |

| Biocatalysis | α-Oxoamine Synthase (e.g., SxtA AONS) | D₂O | Site-selective, protecting-group-free, scalable. nih.gov |

Advancements in Computational Chemistry for Predicting Deuterium Isotope Effects and Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is becoming indispensable for understanding and predicting the consequences of deuteration. wikipedia.org Replacing hydrogen with deuterium alters the zero-point energy of C-H bonds, leading to the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly. wikipedia.org

DFT calculations are now routinely used to predict the magnitude of KIEs with high accuracy. wikipedia.orgresearchgate.net These predictions are crucial for:

Mechanism Elucidation: By comparing calculated KIEs with experimental values, researchers can support or refute proposed reaction mechanisms. researchgate.netnih.gov

Catalyst Design: Computational models can guide the design of new catalysts for HIE by investigating the binding energies and activation energies for different substrate-catalyst combinations, as seen in efforts to design Ir(I) catalysts for amino acid labeling. archie-west.ac.uk

Understanding Biological Systems: Calculations help interpret experimental data on enzyme mechanisms, including the role of quantum tunneling in hydrogen transfer reactions, which is highly sensitive to isotopic substitution. nih.gov

Future work will focus on developing more sophisticated models that can handle larger biomolecular systems and more accurately account for environmental effects like solvation and quantum tunneling. researchgate.netmdpi.com

Development of Novel Analytical Platforms for Comprehensive Characterization of Deuterated Metabolites

The primary application of compounds like 2-Benzylamino-2-methyl-1-propanol-d6 is as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govscispace.com Stable Isotope Labeled (SIL) internal standards are considered the gold standard because they have nearly identical chemical and physical properties to their non-deuterated counterparts (analytes). scispace.com

Key Characteristics of Deuterated Internal Standards:

Co-elution: They elute from the chromatography column at almost the same time as the analyte. texilajournal.com A slight shift to earlier retention times for deuterated compounds can sometimes be observed. chromforum.org

Correction for Matrix Effects: Because they are chemically almost identical, SIL standards experience the same variations in sample processing (e.g., extraction efficiency) and ionization suppression or enhancement in the mass spectrometer source as the analyte. scispace.comtexilajournal.com This allows for highly accurate and precise quantification.

The mass difference is the key to their utility. For example, 2-Benzylamino-2-methyl-1-propanol-d6 is heavier than its analyte, allowing it to be distinguished by the mass spectrometer while ensuring it behaves identically during analysis. pharmaffiliates.com

| Compound | Molecular Formula | Molecular Weight (Da) | Role in LC-MS |

|---|---|---|---|

| 2-Benzylamino-2-methyl-1-propanol | C₁₁H₁₇NO | 179.26 | Analyte |

| 2-Benzylamino-2-methyl-1-propanol-d6 | C₁₁H₁₁D₆NO | 185.30 | Internal Standard |

Future advancements will focus on developing multi-labeled standards and more sensitive MS techniques to quantify ultra-low concentration metabolites. There is also a growing need for new analytical methods, such as combining biocatalytic deuteration with NMR, to analyze large proteins and other complex biological systems. chemrxiv.org

Exploration of Extended Applications in Astrochemistry and Environmental Tracing

The study of deuterium enrichment provides profound insights into the origins of molecules in the universe. nih.gov Large D/H ratios in organic molecules, including amino acids found in meteorites, are considered a convincing signature of interstellar chemistry. astrochem.orgnasa.govnrao.edu This enrichment is thought to occur through processes like low-temperature gas-phase ion-molecule reactions and reactions on the surfaces of icy dust grains in cold molecular clouds. astrochem.orgnasa.gov

While complex amino alcohols have not been definitively identified in space, the detection of simpler deuterated organic molecules like methanol (B129727) and formaldehyde (B43269) in interstellar clouds and comets suggests that the precursors for their formation are present. nih.govnasa.gov Laboratory experiments involving the photolysis of interstellar ice analogs containing deuterated methanol (CH₂DOH) have successfully produced deuterated amino acids, demonstrating a plausible pathway for their formation. researchgate.net Future research, aided by advanced telescopes and high-resolution mass spectrometry, will continue to search for these and other complex deuterated molecules to unravel the chemical history of our solar system. astrochymist.org

In environmental science, deuterated compounds serve as powerful tracers. By introducing a deuterated substance into a system, scientists can follow its path and transformation through environmental and biological processes, as it can be uniquely identified by its mass.

Potential for Deuterated Amino Alcohols in the Design of Advanced Functional Materials and Probes

The substitution of hydrogen with deuterium can significantly alter the physical properties of materials, opening avenues for the design of advanced functional polymers and probes. resolvemass.caornl.gov The stronger C-D bond compared to the C-H bond can lead to materials with enhanced stability. resolvemass.cadtic.mil

Key Areas of Application:

Enhanced Material Stability: Deuteration can increase a polymer's resistance to thermal and oxidative degradation, extending its functional lifetime. resolvemass.cadtic.mil This is particularly valuable for materials used in harsh environments.

Advanced Optical Materials: In organic light-emitting diodes (OLEDs), deuteration of the polymer components can reduce non-radiative decay pathways, leading to significantly longer device lifetimes and improved efficiency. sine2020.eursc.org

Neutron Scattering: Deuterated polymers are essential for neutron scattering experiments, a powerful technique for studying the internal structure and dynamics of polymer chains. ornl.govsine2020.eu The difference in neutron scattering length between hydrogen and deuterium allows researchers to use "contrast variation" to highlight specific parts of a polymer structure. sine2020.eu

Mechanistic Probes: Deuterated molecules, including amino alcohols, can be used as mechanistic probes to study chemical and biological reactions. The kinetic isotope effect provides a tool to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org

As synthetic methods become more refined, the site-specific deuteration of amino alcohols will allow for the precise tuning of material properties, leading to the development of novel polymers, sensors, and probes with tailored functionalities. resolvemass.ca

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the absence of non-deuterated protons and -NMR for carbon skeleton validation. The deuterated (d6) form will show suppressed proton signals in specific regions (e.g., methyl and benzyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., +6 Da shift due to deuteration) and isotopic purity.

- Chromatography : HPLC or UPLC with UV/vis or MS detection identifies impurities (e.g., residual non-deuterated analogs or synthetic byproducts). Reference impurities like Diphenylmethanone (Benzophenone) or Diphenylethanedione (Benzil) from pharmaceutical standards .

- Elemental Analysis : Quantifies C, H, N, and deuterium content to validate stoichiometry.

Advanced: How does deuteration impact the physicochemical and pharmacokinetic properties of 2-Benzylamino-2-methyl-1-propanol-d6 compared to its non-deuterated analog?

Q. Methodological Answer :

- Isotopic Effects : Deuteration reduces metabolic degradation (e.g., via kinetic isotope effects in CYP450-mediated oxidation), prolonging half-life. Use in vivo studies with LC-MS/MS to compare clearance rates.

- Solubility and LogP : Deuterated compounds may exhibit slight differences in hydrophobicity. Measure via shake-flask or chromatographic methods (e.g., reversed-phase HPLC retention times).

- Spectroscopic Signatures : Deuteration shifts IR and Raman vibrational frequencies; useful for tracking compound stability under stress conditions.

Basic: How to design a stability study for 2-Benzylamino-2-methyl-1-propanol-d6 under varying environmental conditions?

Q. Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), UV light, and acidic/alkaline hydrolysis. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Degradation Markers : Identify impurities using reference standards (e.g., Amino(diphenyl)acetic Acid or 3a,6a-Diphenyltetrahydroimidazo derivatives) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions.

Advanced: How to resolve contradictory data in the pharmacokinetic profiling of 2-Benzylamino-2-methyl-1-propanol-d6 across different biological matrices?

Q. Methodological Answer :

- Matrix Effects : Compare recovery rates in plasma vs. tissue homogenates using spike-and-recovery experiments with isotopically labeled internal standards.

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., protein binding, enzymatic activity).

- Cross-Validation : Replicate studies in multiple model systems (e.g., rodents, primates) to isolate species-specific metabolic pathways .

Advanced: What strategies ensure isotopic purity of 2-Benzylamino-2-methyl-1-propanol-d6 during synthesis and storage?

Q. Methodological Answer :

- Synthetic Control : Use deuterated reagents (e.g., DO, CDOD) in a moisture-free environment to prevent proton exchange.

- Storage Conditions : Store in sealed, inert containers under argon at -20°C to minimize H/D exchange.

- Validation : Regular MS/MS checks for deuterium loss, especially at labile positions (e.g., hydroxyl or amino groups).

Basic: How to assess the biological activity of 2-Benzylamino-2-methyl-1-propanol-d6 in vitro?

Q. Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement or SPR (surface plasmon resonance) to measure affinity for target receptors.

- Cellular Uptake Studies : Fluorescently label the compound and track intracellular accumulation via confocal microscopy.

- Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HepG2, HEK293) to evaluate IC values.

Advanced: How can computational modeling predict the metabolic pathways of 2-Benzylamino-2-methyl-1-propanol-d6?

Q. Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Focus on deuteration-sensitive enzymes (e.g., CYP3A4).

- Docking Studies : Model interactions with metabolic enzymes to identify potential deuteration "hotspots."

- Validation : Correlate predictions with in vitro microsomal assays using LC-HRMS to detect deuterated metabolites.

Basic: What synthetic routes are reported for 2-Benzylamino-2-methyl-1-propanol-d6, and how to optimize yield?

Q. Methodological Answer :

- Stepwise Synthesis :

- Amination : React 2-methyl-1-propanol-d6 with benzylamine under catalytic hydrogenation.

- Deuteration Exchange : Use PtO catalyst in DO to ensure complete deuteration.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess benzylamine). Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How to identify degradation products of 2-Benzylamino-2-methyl-1-propanol-d6 under oxidative stress?

Q. Methodological Answer :

- Forced Degradation : Treat with HO or radical initiators (e.g., AIBN).

- Hyphenated Techniques : LC-MS/MS and NMR to characterize products. Reference known impurities (Table 1) .

Q. Table 1: Common Degradation Products

| Impurity ID | Structure | Potential Origin |

|---|---|---|

| Imp. A (EP) | Diphenylmethanone | Oxidation of benzyl group |

| Imp. C (EP) | Amino(diphenyl)acetic Acid | Hydrolytic cleavage |

Advanced: How does 2-Benzylamino-2-methyl-1-propanol-d6 compare structurally and functionally to analogs like 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol?

Q. Methodological Answer :

- Structural Analysis : Compare logP, hydrogen-bond donors/acceptors, and steric hindrance via molecular modeling.

- Functional Comparison : Test analogs in parallel assays (e.g., receptor binding, metabolic stability). See Table 2 for key differences .

Q. Table 2: Comparative Analysis of Structural Analogs

| Compound | LogP | Metabolic Stability (t) | Target Affinity (nM) |

|---|---|---|---|

| 2-Benzylamino-2-methyl-1-propanol-d6 | 2.1 | 8.5 h | 120 (GPCR X) |

| 2-[4-(Benzylamino)-6-methylpyrimidin... | 3.4 | 4.2 h | 85 (Kinase Y) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.